MK-1454 -

MK-1454

Catalog Number: EVT-276070
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. MK-1454 binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment; this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.
Synthesis Analysis

The synthesis of MK-1454 involves several sophisticated methods that leverage enzyme-catalyzed reactions to achieve high stereoselectivity and yield. The synthesis process begins with the asymmetric construction of two fluoride-bearing deoxynucleotides, which are critical components of the final product. A cascade reaction utilizing four different enzymes is employed to construct two bridging thiophosphates, ensuring high selectivity during bond formation .

The initial steps involve using benign electrophilic fluorinating reagents to facilitate the formation of the nucleotides. Following this, a series of purification steps are conducted to isolate MK-1454 in its active form. This includes liquid chromatography methods to analyze purity levels, which can reach over 99% after several purification cycles .

Molecular Structure Analysis

MK-1454 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with biological targets. The cyclic dinucleotide structure consists of two ribose sugar moieties connected by phosphodiester bonds, with modifications that improve cellular uptake and stability against enzymatic degradation .

Structural Data

  • Molecular Formula: C20H22F2N10O9P2S2C_{20}H_{22}F_{2}N_{10}O_{9}P_{2}S_{2}
  • InChIKey: YSUIQYOGTINQIN-DGVVHPOBSA-N
  • Molecular Weight: 540.52 g/mol

The structural modifications include fluorinated groups that contribute to its potency as an agonist of the STING pathway .

Chemical Reactions Analysis

MK-1454 undergoes various chemical reactions during its synthesis and when interacting with biological systems. The primary reactions involved in its synthesis include:

  1. Enzyme-Catalyzed Reactions: These reactions facilitate the formation of key phosphodiester linkages under mild conditions.
  2. Purification Reactions: Involve liquid chromatography and recrystallization processes to achieve high purity levels.
  3. Biological Interactions: Upon administration, MK-1454 activates the STING pathway, leading to downstream effects such as increased interferon production and enhanced immune response against tumor cells .

These reactions highlight both the complexity of its synthesis and its functionality as a therapeutic agent.

Mechanism of Action

MK-1454 acts primarily through the activation of the STING pathway, which plays a pivotal role in innate immunity. When MK-1454 is introduced into cells, it binds to STING proteins located in the endoplasmic reticulum, leading to their translocation to perinuclear regions. This translocation triggers a cascade of signaling events that culminate in the production of type I interferons and other cytokines that promote an immune response against tumors.

Key Data on Mechanism

  • Activation Pathway: STING signaling pathway
  • Biological Effects: Induction of type I interferons; enhancement of T-cell responses against tumors.

This mechanism positions MK-1454 as a promising candidate for cancer immunotherapy.

Physical and Chemical Properties Analysis

MK-1454 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits stability under various conditions but may be sensitive to extreme pH levels.

Relevant Data

  • Melting Point: Specific melting point data is not widely published but is essential for formulation development.
  • pH Stability Range: Optimal stability within physiological pH ranges.

These properties are critical for its formulation in pharmaceutical applications.

Applications

MK-1454 is primarily investigated for its applications in cancer therapy, particularly as an immunotherapeutic agent. Its ability to stimulate the immune system makes it suitable for treating various malignancies, including recurrent squamous cell carcinoma of the head and neck. Clinical trials are ongoing to evaluate its effectiveness and safety profile in combination with other therapies such as checkpoint inhibitors .

Discovery and Rational Design of MK-1454

Exploration of Stereochemical Complexity in Cyclic Dinucleotide Agonists

The discovery of MK-1454 emerged from a systematic effort to explore the untapped chemical space of stereochemically complex cyclic dinucleotides (CDNs). Traditional CDNs like endogenous 2',3'-cGAMP exhibit constrained structural diversity, limiting their interactions with the stimulator of interferon genes (STING) protein. Merck researchers designed novel CDN-based agonists featuring non-canonical ring systems and strategically introduced stereocenters to access three-dimensional configurations previously unattainable in natural ligands. Central to MK-1454’s architecture is a thiophosphate-modified seven-membered ring system incorporating fluorine atoms at critical chiral positions. This fluorine substitution served dual purposes: enhancing metabolic stability by blocking enzymatic degradation pathways and introducing conformational restraint through steric and electronic effects [1] [2].

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirmed that these stereochemical modifications induced a distinct protein-bound conformation compared to natural cGAMP. Specifically, the (R,R)-configuration at the fluorinated carbons positioned the thiophosphate moieties for optimal ionic and hydrogen-bonding interactions with residues in the STING binding pocket. This precise spatial orientation proved critical for overcoming limitations of earlier CDNs, such as ADU-S100, which exhibited suboptimal human STING affinity despite potency in murine models. The deliberate stereochemical complexity of MK-1454 thus addressed species-specific activity gaps while enhancing ligand rigidity—a key determinant of binding entropy [1] [9].

Table 1: Key Stereochemical Features of MK-1454 Versus Reference Compounds

Structural FeatureNatural cGAMPADU-S100MK-1454
Ring Size5,6-membered6-membered7-membered
Phosphate LinkagePhosphodiesterPhosphorothioatePhosphorodithioate
Fluorine SubstitutionNoneNone2× (Chiral Centers)
Key StereochemistryFixed (RNA-like)Mixed(R,R)-configured
Conformational FlexibilityHighModerateLow (Rigidified)

Computational and Biophysical Approaches to STING Agonist Optimization

The optimization of MK-1454 leveraged an integrated biophysical toolkit to elucidate structure-activity relationships at atomic resolution. Molecular dynamics (MD) simulations predicted that the expanded seven-membered ring system in MK-1454 would enhance hydrophobic contacts with human STING’s binding cleft—particularly with residues Tyr167, Ser170, and Arg238. Surface plasmon resonance (SPR) spectroscopy validated these predictions, demonstrating a >20-fold improvement in binding affinity (KD = 0.8 nM) compared to first-generation clinical candidates [1] [3].

Critical insights emerged from co-crystallization studies of MK-1454 bound to the STING dimer (Figure 1). These structures revealed that the fluorinated cycloheptane ring induced a "closed" conformation in STING’s ligand-binding domain, bringing the two protomers closer together and stabilizing the active dimeric state. This conformational shift facilitated enhanced interactions with TBK1 recruitment sites—a mechanism distinct from natural cGAMP-induced activation. Differential scanning fluorimetry (DSF) further quantified the stabilizing effect, showing a ΔTm = +8.5°C for MK-1454-bound STING versus +3.2°C for cGAMP-bound protein, confirming reduced complex dynamics [1] [7].

Thermodynamic profiling via isothermal titration calorimetry (ITC) provided a mechanistic rationale for MK-1454’s superiority. While cGAMP binding was entropy-driven (suggesting significant desolvation and conformational rearrangement), MK-1454 exhibited enthalpy-dominated binding (ΔH = -15.2 kcal/mol), indicating optimized polar contacts and minimized reorganization energy. This thermodynamic signature correlated with prolonged STING activation kinetics in cellular assays, where MK-1454 induced sustained interferon signaling beyond 48 hours—unlike the transient peak (<12 hours) observed with natural ligands [7] [10].

Structure-Activity Relationship (SAR) Studies for Enhanced Affinity and Cellular Potency

SAR studies for MK-1454 focused on three modifiable domains: nucleobase composition, sugar pucker conformation, and phosphate bridge geometry. Systematic variation demonstrated that:

  • Purine/Pyrimidine Selection: Replacement of adenine with 7-deazaguanine enhanced stacking interactions with STING's Tyr167 while reducing susceptibility to cellular nucleotidases.
  • Sugar Modification: Incorporation of 2'-fluoro-2'-deoxyribose locked the sugar in the C3'-endo conformation, pre-organizing the molecule for optimal STING docking and improving membrane permeability by reducing polarity.
  • Dithiophosphate Linkage: Substitution of oxygen with sulfur at both non-bridging phosphate positions created a hydrolysis-resistant phosphorodithioate linkage, extending plasma half-life >10-fold versus phosphodiester analogs [1] [6].

Cellular potency was quantified using IFN-β reporter assays in human THP1 monocytes, where MK-1454 achieved an EC50 = 3.2 nM—markedly lower than ADU-S100 (EC50 = 85 nM). This enhancement translated to in vivo efficacy in syngeneic mouse tumor models (MC38 colon carcinoma, B16-F10 melanoma), where intratumoral MK-1454 administration (4-20 μg/dose) triggered robust cytokine upregulation (IFN-β, TNF-α, IL-6) and promoted dendritic cell maturation. Crucially, MK-1454 overcame intrinsic resistance to PD-1 blockade; combination with anti-PD-1 antibodies achieved complete tumor regression in 70% of treated mice versus <20% with either agent alone [1] [9].

Table 2: Cellular and Immunological Responses to MK-1454

ParameterMK-1454 AloneAnti-PD-1 AloneMK-1454 + Anti-PD-1
IFN-β Induction (Fold-change)28.5±3.21.1±0.342.7±5.6
Tumor-Infiltrating CD8+ T Cells (%)12.4±1.89.5±1.234.7±4.1
Complete Regression Rate (MC38)30%0%70%
Distant Tumor Abscopal EffectModerateNoneRobust

The SAR campaign also addressed species selectivity—a critical flaw in earlier CDNs. While murine STING prefers ligands with 2'-5'/3'-5' mixed linkages, human STING exhibits higher affinity for 3'-3'-bridged CDNs. MK-1454’s hybrid linkage topology (simultaneously engaging both binding modes) delivered cross-species potency without sacrificing human specificity. This attribute proved vital for translational studies, enabling predictive efficacy assessments in immunocompetent mouse models bearing human STING knock-in alleles [1] [10].

Properties

Product Name

MK-1454

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

MK-1454; MK 1454; MK1454;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.